L-703,664 succinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
butanedioic acid;N,N-dimethyl-2-[5-[(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)methyl]-1H-indol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S.C4H6O4/c1-18(2)7-6-14-11-17-16-5-4-13(10-15(14)16)12-20-9-8-19(3)23(20,21)22;5-3(6)1-2-4(7)8/h4-5,10-11,17H,6-9,12H2,1-3H3;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXRLNXDMGIORD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(S1(=O)=O)CC2=CC3=C(C=C2)NC=C3CCN(C)C.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In Vitro Characterization of L-703,606 Succinate Binding Affinity at the Neurokinin-1 (NK1) Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of L-703,606, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The document details its binding affinity, experimental protocols for its characterization, and the associated signaling pathways.
Core Data Presentation: Binding Affinity of L-703,606
The binding affinity of L-703,606 for the human NK1 receptor has been determined through various in vitro assays. The following table summarizes the key quantitative data:
| Parameter | Value | Species/System | Assay Type | Reference |
| IC50 | 2 nM | Human NK1 Receptor (expressed in CHO cells) | Radioligand Binding (inhibition of ¹²⁵I-Tyr⁸-Substance P binding) | |
| Kb | 29 nM | Human NK1 Receptor (expressed in CHO cells) | Functional Assay (inhibition of Substance P-induced inositol phosphate generation) | |
| Kd | 0.3 nM | Human NK1 Receptor (expressed in CHO cells) | Radioligand Binding ([¹²⁵I]L-703,606) |
Note: The discrepancy between the Kb from the functional assay and the affinity estimates from radioligand binding may be attributed to different experimental conditions and the nature of the assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are foundational for the in vitro characterization of L-703,606 and other NK1 receptor antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the ability of a test compound (L-703,606) to compete with a radiolabeled ligand for binding to the NK1 receptor.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.
-
Radioligand: ¹²⁵I-Tyr⁸-Substance P.
-
Test Compound: L-703,606 succinate.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
Procedure:
-
Prepare serial dilutions of L-703,606 in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of ¹²⁵I-Tyr⁸-Substance P (typically at or below its Kd).
-
The serially diluted L-703,606 or vehicle (for total binding).
-
Cell membranes (protein concentration to be optimized).
-
-
For non-specific binding determination, add a high concentration of unlabeled Substance P (e.g., 1 µM) instead of the test compound.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a beta counter.
-
Calculate the IC50 value by non-linear regression analysis of the competition curve.
Functional Assay (Inositol Phosphate Accumulation)
This assay measures the ability of an antagonist to inhibit the functional response (inositol phosphate accumulation) induced by an agonist (Substance P) at the NK1 receptor.
Materials:
-
Cells: CHO cells stably expressing the human NK1 receptor.
-
Labeling Medium: Inositol-free medium containing [³H]myo-inositol.
-
Agonist: Substance P.
-
Antagonist: L-703,606 succinate.
-
Stimulation Buffer: Assay buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.
-
Quenching Solution: Cold perchloric acid or trichloroacetic acid.
-
Ion-exchange resin (e.g., Dowex AG1-X8).
Procedure:
-
Seed the CHO-NK1 cells in multi-well plates and grow to near confluency.
-
Label the cells by incubating them with labeling medium overnight.
-
Wash the cells to remove unincorporated [³H]myo-inositol.
-
Pre-incubate the cells with various concentrations of L-703,606 or vehicle in stimulation buffer for a defined period.
-
Stimulate the cells with a fixed concentration of Substance P (typically the EC₅₀ or EC₈₀) for a specific duration.
-
Terminate the stimulation by adding the quenching solution.
-
Neutralize the cell lysates and apply them to the ion-exchange columns.
-
Elute the total inositol phosphates and quantify the radioactivity by liquid scintillation counting.
-
Determine the inhibitory constant (Kb) using the Cheng-Prusoff equation or by performing a Schild analysis.
Mandatory Visualizations
Signaling Pathway of the NK1 Receptor
The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Activation by its endogenous ligand, Substance P, initiates a signaling cascade leading to the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).
Caption: NK1 Receptor Signaling Pathway and the antagonistic action of L-703,606.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the workflow for determining the IC50 of L-703,606 using a competitive radioligand binding assay.
Caption: Workflow for the competitive radioligand binding assay.
Logical Relationship: Schild Analysis for Antagonist Characterization
Schild analysis is a powerful tool to determine the nature of antagonism (e.g., competitive) and to derive the equilibrium dissociation constant (pA₂) of an antagonist.
Preclinical Analgesic Profile of L-703,664 Succinate and Related NK-1 Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the preclinical analgesic effects of L-703,664 succinate and its class of compounds, the neurokinin-1 (NK-1) receptor antagonists. While specific preclinical data for this compound is limited in publicly available literature, this document will focus on the well-characterized analogue, L-733,060, as a representative agent. The core of this guide is the detailed presentation of quantitative data from key preclinical pain models, comprehensive experimental protocols, and visualizations of the underlying biological pathways and experimental procedures.
The tachykinin NK-1 receptor and its endogenous ligand, Substance P, are critically involved in nociceptive signaling, particularly in the context of inflammatory and persistent pain states.[1] Antagonism of this receptor has been a significant area of investigation for the development of novel analgesics. Preclinical studies in animal models have demonstrated the potential of NK-1 receptor antagonists to attenuate pain-related behaviors, although this has not consistently translated to clinical efficacy in humans.[1] This guide aims to provide a detailed technical resource for researchers in the field of pain and analgesia.
Core Data Presentation
The analgesic efficacy of NK-1 receptor antagonists has been evaluated in various preclinical models of pain. Below are summaries of quantitative data from two standard models: the formalin test and the carrageenan-induced hyperalgesia model.
Table 1: Analgesic Effect of L-733,060 in the Formalin Test in Gerbils
| Compound | Dose (mg/kg, i.v.) | Phase | Endpoint | Result |
| L-733,060 | 0.17 (ID50) | Late Phase | Paw Licking | Dose-dependent and complete inhibition |
| L-733,060 | Up to 10 | Early Phase | Paw Licking | No significant effect |
| L-733,061 (inactive enantiomer) | ≥ 10 (ID50) | Late Phase | Paw Licking | >50-fold less potent than L-733,060 |
Source: Adapted from Rupniak et al., 1996.[2]
Table 2: Anti-hyperalgesic Effect of SDZ NKT 343 in Carrageenan-Induced Hyperalgesia in Guinea Pigs
| Compound | Dose (mg/kg, p.o.) | Endpoint | Baseline | 4h Post-Carrageenan (Vehicle) | 4h Post-Carrageenan (Drug) | % Reversal |
| SDZ NKT 343 | 30 | Mechanical Withdrawal Threshold (g) | 124 ± 5 | 63 ± 3 | Not specified | 68% |
| RPR100893 | 30 | Mechanical Withdrawal Threshold (g) | 124 ± 5 | 63 ± 3 | Not specified | 36% |
| SR140333 | 30 | Mechanical Withdrawal Threshold (g) | 124 ± 5 | 63 ± 3 | Not specified | 27% |
| SDZ NKT 343 | 30 | Thermal Withdrawal Latency (s) | 19 ± 0.4 | 4.7 ± 0.9 | Not specified | 25% |
D30 value for SDZ NKT 343 in mechanical hyperalgesia was 1.1 mg/kg. Source: Adapted from Fozard et al., 2000.[3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methods discussed, the following diagrams have been generated using the Graphviz DOT language.
Substance P / NK-1 Receptor Signaling Pathway
Experimental Workflow: Formalin Test
Experimental Workflow: Carrageenan-Induced Hyperalgesia
Experimental Protocols
Formalin Test
The formalin test is a widely used model of tonic, localized inflammatory pain.
Objective: To assess the analgesic effects of a test compound on nociceptive behaviors induced by a subcutaneous injection of formalin.
Materials:
-
Test animals (e.g., mice or rats)
-
Formalin solution (e.g., 1-5% in saline)
-
Test compound (e.g., L-733,060) and vehicle
-
Observation chambers with a transparent floor
-
Syringes and needles for administration
-
Timer
Procedure:
-
Acclimatization: Animals are individually placed in the observation chambers for a period of at least 30 minutes to allow for acclimatization to the testing environment.
-
Drug Administration: The test compound or vehicle is administered via the desired route (e.g., intravenous, intraperitoneal, oral) at a predetermined time before formalin injection.
-
Formalin Injection: A small volume (e.g., 20-50 µL) of formalin solution is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after the formalin injection, the animal's behavior is continuously observed and recorded for a set period (e.g., 60 minutes). The primary behavior quantified is the cumulative time spent licking or biting the injected paw.
-
Data Analysis: The observation period is divided into two distinct phases:
-
Early Phase (Phase 1): Typically the first 0-5 minutes post-injection, reflecting acute nociception.
-
Late Phase (Phase 2): Typically starting around 15-20 minutes and lasting for 15-20 minutes, reflecting inflammatory pain mechanisms. The total time spent licking/biting in each phase is calculated for each animal. The data from the drug-treated groups are then compared to the vehicle-treated group to determine the analgesic effect.
-
Carrageenan-Induced Hyperalgesia
This model is used to induce a localized and acute inflammatory response, resulting in thermal and/or mechanical hyperalgesia.
Objective: To evaluate the ability of a test compound to reverse established inflammatory hyperalgesia.
Materials:
-
Test animals (e.g., rats or guinea pigs)
-
Carrageenan solution (e.g., 1-2% in saline)
-
Test compound (e.g., SDZ NKT 343) and vehicle
-
Apparatus for measuring thermal hyperalgesia (e.g., plantar test with a radiant heat source) or mechanical hyperalgesia (e.g., von Frey filaments, Randall-Selitto test).
-
Syringes and needles for administration.
Procedure:
-
Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus or the paw withdrawal threshold to a mechanical stimulus is determined for each animal before any treatment.
-
Carrageenan Injection: A small volume (e.g., 100 µL) of carrageenan solution is injected subcutaneously into the plantar surface of one hind paw.
-
Development of Hyperalgesia: Animals are allowed a period of time (typically 2-4 hours) for the inflammatory response and hyperalgesia to develop.
-
Drug Administration: The test compound or vehicle is administered via the desired route.
-
Post-Treatment Measurement: At specified time points after drug administration, the paw withdrawal latency or threshold is re-measured.
-
Data Analysis: The degree of hyperalgesia is determined by the decrease in paw withdrawal latency or threshold compared to the baseline measurement. The analgesic effect of the test compound is calculated as the percentage reversal of this hyperalgesia. Dose-response curves can be generated to determine the potency (e.g., ED50 or D30) of the compound.[3]
Conclusion
The preclinical data for NK-1 receptor antagonists, represented here by L-733,060 and SDZ NKT 343, demonstrate a clear analgesic effect in rodent models of inflammatory pain. The inhibitory action is particularly prominent in the late, inflammatory phase of the formalin test and in models of carrageenan-induced hyperalgesia. The provided experimental protocols and pathway diagrams offer a comprehensive resource for researchers aiming to investigate the analgesic properties of this class of compounds. While the translation of these preclinical findings to clinical analgesia has been challenging, the robust effects observed in these models underscore the continued importance of the Substance P/NK-1 receptor pathway in the fundamental mechanisms of pain.
References
- 1. Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Oral anti-hyperalgesic and anti-inflammatory activity of NK(1) receptor antagonists in models of inflammatory hyperalgesia of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Immunohistochemistry protocol using L-703,664 succinate for receptor localization
Application Notes: Immunohistochemical Localization of the 5-HT1D Receptor
These application notes provide a comprehensive guide for the localization of the 5-hydroxytryptamine 1D (5-HT1D) receptor using immunohistochemistry (IHC). This document is intended for researchers, scientists, and drug development professionals.
Introduction
L-703,664 succinate is a selective agonist for the 5-HT1D receptor. In the context of receptor localization, this compound is not used directly in the immunohistochemistry protocol itself. Instead, it serves as a valuable pharmacological tool to characterize the 5-HT1D receptor in functional studies, while IHC is employed to visualize the anatomical distribution of the receptor protein. This protocol details the IHC method for localizing the 5-HT1D receptor, the target of this compound.
The 5-HT1D receptor is a G protein-coupled receptor (GPCR) primarily found in the brain. Its activation leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. These receptors are distributed in the basal ganglia, hippocampus, and cortex. Functionally, they are involved in locomotion, anxiety, and vasoconstriction in the brain.
Pharmacological Data for 5-HT1D Receptor Ligands
The following table summarizes the binding affinities of this compound and other relevant ligands for the 5-HT1D receptor. This data is crucial for designing functional assays to complement IHC studies.
| Compound | Action | Receptor Subtype | pIC50 |
| This compound | Agonist | 5-HT1D | 7.2 |
| This compound | Agonist | 5-HT1A | 6.1 |
| This compound | Agonist | 5-HT2A | < 5.0 |
| This compound | Agonist | 5-HT3 | < 5.0 |
| 5-HT | Agonist | 5-HT1D | 8.1 |
| 5-CT | Agonist | 5-HT1D | 8.3 (high affinity), 5.5 (low affinity) |
| Sumatriptan | Agonist | 5-HT1D | 7.6 (high affinity), 5.0 (low affinity) |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates a higher binding affinity.
Experimental Protocols
Immunohistochemistry Protocol for 5-HT1D Receptor Localization (Paraffin-Embedded Tissue)
This protocol provides a generalized procedure. Optimal conditions for specific antibodies and tissue types should be determined empirically.
1. Tissue Preparation
-
Perfuse the animal transcardially with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde in PBS.
-
Dissect the tissue of interest and post-fix in 4% paraformaldehyde for 4-12 hours at 4°C.
-
Dehydrate the tissue through a graded series of ethanol concentrations.
-
Clear the tissue with xylene.
-
Embed the tissue in paraffin wax.
-
Cut 4-5 µm thick sections and mount them on charged microscope slides.
-
Dry the slides in a tissue-drying oven.
2. Deparaffinization and Rehydration
-
Wash slides in 3 changes of xylene for 5 minutes each.
-
Wash slides in 2 changes of 100% ethanol for 3 minutes each.
-
Wash slides in 2 changes of 95% ethanol for 3 minutes each.
-
Wash slides in one change of 80% ethanol for 3 minutes.
-
Rinse slides in running distilled water for 5 minutes.
3. Antigen Retrieval
-
Perform heat-induced epitope retrieval by immersing slides in 0.01M sodium citrate buffer (pH 6.0) and heating at 95-100°C for 20 minutes.
-
Allow the slides to cool to room temperature in the buffer for 20 minutes.
-
Rinse the slides in Tris-buffered saline with Tween-20 (TBS-T).
4. Immunohistochemical Staining
-
Incubate sections with a peroxidase blocking solution for 15 minutes to quench endogenous peroxidase activity.
-
Wash slides 3 times in TBS-T.
-
Apply a protein block (e.g., 10% normal goat serum in TBS with 1% BSA) and incubate for 1-2 hours at room temperature to block non-specific binding.
-
Drain the blocking solution and apply the primary antibody against the 5-HT1D receptor, diluted in blocking buffer. Incubate overnight at 4°C. A recommended starting dilution is 1:500.
-
Wash slides 3 times in TBS-T.
-
Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) and incubate for 30-60 minutes at room temperature.
-
Wash slides 3 times in TBS-T.
-
Apply streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash slides 3 times in TBS-T.
5. Visualization
-
Apply a chromogen substrate solution, such as diaminobenzidine (DAB), and incubate until the desired stain intensity develops.
-
Rinse the slides with distilled water to stop the reaction.
-
Counterstain with hematoxylin, if desired.
-
Wash with distilled water.
6. Dehydration and Mounting
-
Dehydrate the sections through a graded series of ethanol.
-
Clear with xylene.
-
Mount with a permanent mounting medium and coverslip.
Visualizations
5-HT1D Receptor Signaling Pathway
Caption: 5-HT1D receptor signaling cascade.
Immunohistochemistry Experimental Workflow
Application Notes and Protocols for L-703,664 Succinate Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-703,664 succinate is a potent and selective non-peptide antagonist of the Neurokinin-1 receptor (NK-1R), also known as the substance P receptor. The interaction between substance P and NK-1R is implicated in various physiological and pathological processes, including inflammation, pain transmission, and cancer cell proliferation. The use of L-703,664 in in vitro cell culture models is crucial for studying these pathways and for the development of novel therapeutics. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results.
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for cell culture applications. Adherence to these guidelines will help ensure the stability and efficacy of the compound, while minimizing potential artifacts from the solvent.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and recommended concentrations for stock solutions and cell culture experiments.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄N₄O₂S·C₄H₆O₄ | |
| Molecular Weight | 454.54 g/mol | |
| CAS Number | 144776-01-2 |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | <45.45 mg/mL | |
| Water | <22.73 mg/mL |
Table 3: Recommended Concentrations for Cell Culture
| Solution | Recommended Concentration | Notes |
| Stock Solution | 10 mM in DMSO | Higher concentrations may be possible but are not typically required. |
| Working Solution | 0.1 µM - 10 µM | The optimal concentration is cell-type dependent and should be determined empirically. |
| Final DMSO Concentration | ≤ 0.5% (v/v) | To minimize solvent-induced cytotoxicity. |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) = 454.54 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Desired Volume = 1 mL = 0.001 L
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 454.54 g/mol x 1000 mg/g = 4.5454 mg
-
-
Weighing the compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out approximately 4.55 mg of this compound powder into the tube. Record the exact weight.
-
-
Dissolving the compound:
-
Using a calibrated pipette, add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. For example, if you weighed out exactly 4.55 mg, you would add 1 mL of DMSO.
-
Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved.
-
For compounds that are difficult to dissolve, gentle warming in a 37°C water bath or sonication in an ultrasonic bath for short periods may be employed to aid dissolution.
-
-
Sterile Filtration:
-
To ensure sterility, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile, light-protected vial. This step is critical for preventing microbial contamination of cell cultures.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol for Preparing Working Solutions for Cell Culture
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution in sterile cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of cell culture medium).
-
Ensure the final concentration of DMSO in the cell culture medium is not cytotoxic. The final DMSO concentration should ideally be kept at or below 0.5% (v/v). For a 1:1000 dilution as described above, the final DMSO concentration would be 0.1%, which is generally considered safe for most cell lines.
-
Always prepare a vehicle control containing the same final concentration of DMSO as the experimental conditions to account for any solvent effects.
Visualization of Pathways and Workflows
Signaling Pathway of NK-1 Receptor Antagonism
L-703,664 acts as an antagonist at the Neurokinin-1 receptor (NK-1R). The binding of the natural ligand, Substance P, to NK-1R activates downstream signaling cascades, primarily through Gq/11 and Gs proteins. This leads to the activation of Phospholipase C (PLC), subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium. These events trigger a variety of cellular responses, including proliferation, inflammation, and neurotransmission. L-703,664 blocks these effects by preventing Substance P from binding to the NK-1R.
Application Notes and Protocols: L-703,664 Succinate in Mouse Models of Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of L-703,664 succinate, a selective NK1 receptor antagonist, in established mouse models of inflammatory pain. The information is intended to guide researchers in designing and executing experiments to evaluate the analgesic potential of this compound.
Introduction
Inflammatory pain is a major clinical challenge, and robust preclinical models are essential for the development of novel analgesics. Substance P, acting on the neurokinin-1 (NK1) receptor, is a key mediator in the transmission of pain signals and the neurogenic inflammatory process. This compound is a potent and selective antagonist of the NK1 receptor, making it a valuable tool for investigating the role of the Substance P/NK1 pathway in inflammatory pain and for assessing the therapeutic potential of NK1 receptor blockade.
Quantitative Data Summary
| Inflammatory Model | Administration Route | Dosage Range (mg/kg) | Key Findings | Reference |
| Data Not Currently Available | i.p., s.c., p.o. | TBD | e.g., % inhibition of hyperalgesia/allodynia | TBD |
Signaling Pathway
The following diagram illustrates the general signaling pathway of Substance P and the mechanism of action for NK1 receptor antagonists like this compound.
Caption: Substance P/NK1 Receptor Signaling in Pain.
Experimental Protocols
The following are detailed protocols for inducing inflammatory pain in mice and assessing the analgesic effects of this compound.
Carrageenan-Induced Paw Edema and Thermal Hyperalgesia
This model is used to assess acute inflammatory pain.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose)
-
1% (w/v) lambda-Carrageenan solution in sterile saline
-
Male C57BL/6 mice (20-25 g)
-
Plethysmometer or digital calipers
-
Hargreaves apparatus (for thermal hyperalgesia)
-
Syringes and needles (27-30 gauge)
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Inflammatory Pain.
Protocol:
-
Animal Acclimatization: House mice in a controlled environment for at least 3 days prior to the experiment.
-
Baseline Measurements:
-
Measure the baseline paw volume of the right hind paw using a plethysmometer or digital calipers.
-
Determine the baseline paw withdrawal latency to a radiant heat source using the Hargreaves apparatus.
-
-
Drug Administration:
-
Prepare this compound in the appropriate vehicle.
-
Administer the compound or vehicle to the mice via the desired route (intraperitoneal, subcutaneous, or oral). The timing of administration should be 30-60 minutes before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 20 µL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
-
Pain Assessment:
-
At 1, 2, 3, 4, and 5 hours post-carrageenan injection, measure the paw volume and the paw withdrawal latency.
-
An increase in paw volume indicates edema, and a decrease in paw withdrawal latency indicates thermal hyperalgesia.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume compared to baseline.
-
Calculate the percentage change in paw withdrawal latency compared to baseline.
-
Compare the results between the this compound-treated groups and the vehicle-treated group.
-
Complete Freund's Adjuvant (CFA)-Induced Mechanical Allodynia
This model is used to assess sub-acute to chronic inflammatory pain.
Materials:
-
This compound
-
Vehicle
-
Complete Freund's Adjuvant (CFA)
-
Male C57BL/6 mice (20-25 g)
-
Von Frey filaments
-
Testing chambers with a wire mesh floor
-
Syringes and needles (27-30 gauge)
Experimental Workflow:
Caption: Workflow for CFA-Induced Inflammatory Pain.
Protocol:
-
Animal Acclimatization and Habituation:
-
House mice in a controlled environment for at least 3 days.
-
Habituate the mice to the testing chambers for at least two days before the experiment.
-
-
Baseline Measurement:
-
Determine the baseline 50% paw withdrawal threshold to mechanical stimulation using von Frey filaments and the up-down method.
-
-
Induction of Inflammation:
-
Inject 20 µL of CFA into the plantar surface of the right hind paw.
-
-
Drug Administration:
-
Beginning 24 hours after CFA injection, administer this compound or vehicle daily for the duration of the study.
-
-
Pain Assessment:
-
Measure the mechanical withdrawal threshold at various time points after CFA injection (e.g., days 1, 3, 5, and 7).
-
A decrease in the withdrawal threshold indicates mechanical allodynia.
-
-
Data Analysis:
-
Calculate the 50% paw withdrawal threshold for each group at each time point.
-
Compare the thresholds between the this compound-treated groups and the vehicle-treated group.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize dosages, timing, and specific parameters based on their experimental goals and in accordance with institutional animal care and use guidelines.
Application Notes and Protocols: Flow Cytometry Applications of L-703,664 Succinate in Immune Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-703,664 succinate is a potent and selective non-peptide antagonist of the neurokinin-1 (NK-1) receptor. The endogenous ligand for the NK-1 receptor is Substance P (SP), a neuropeptide implicated in a wide range of biological processes, including neurogenic inflammation, pain transmission, and the modulation of immune responses. The expression of the NK-1 receptor on various immune cells, such as T lymphocytes, natural killer (NK) cells, and macrophages, has positioned the SP/NK-1R signaling axis as a critical interface between the nervous and immune systems.[1][2][3] Consequently, this compound serves as a valuable tool for investigating the role of SP-mediated signaling in immune cell function and for exploring its therapeutic potential in inflammatory and autoimmune diseases.
Flow cytometry is an indispensable technology for single-cell analysis, enabling the detailed characterization of heterogeneous immune cell populations, assessment of cellular activation states, and quantification of functional responses. These application notes provide detailed protocols for utilizing this compound in conjunction with flow cytometry to dissect the intricate roles of the NK-1 receptor in immune cell biology.
Mechanism of Action
This compound competitively binds to the NK-1 receptor, thereby blocking the downstream signaling cascades initiated by Substance P. Activation of the NK-1 receptor, a G protein-coupled receptor (GPCR), typically leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which ultimately regulates cellular processes such as proliferation, cytokine production, and cytotoxicity.[2] By inhibiting these initial steps, this compound allows researchers to elucidate the specific contributions of SP/NK-1R signaling to various immune functions.
Data Presentation
The following tables summarize representative quantitative data on the effects of NK-1 receptor antagonists on immune cell functions, as measured by flow cytometry. While specific data for this compound is limited in publicly available literature, the data presented from studies using other selective NK-1R antagonists, such as CP-96,345 and Aprepitant, provide a strong indication of the expected outcomes when using this compound.
Table 1: Effect of NK-1R Antagonist on Substance P-Induced Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Treatment | Cell Population | Cytokine | Mean % Positive Cells (± SD) | Fold Change vs. SP alone |
| Unstimulated | CD4+ T cells | IL-12 | 1.2 ± 0.4 | - |
| Substance P (100 nM) | CD4+ T cells | IL-12 | 8.5 ± 1.1 | - |
| Substance P (100 nM) + NK-1R Antagonist (1 µM) | CD4+ T cells | IL-12 | 2.1 ± 0.6 | ↓ 4.0x |
| Unstimulated | CD4+ T cells | IL-23 | 0.8 ± 0.3 | - |
| Substance P (100 nM) | CD4+ T cells | IL-23 | 5.4 ± 0.9 | - |
| Substance P (100 nM) + NK-1R Antagonist (1 µM) | CD4+ T cells | IL-23 | 1.3 ± 0.5 | ↓ 4.2x |
Data is representative of expected results based on studies using the NK-1R antagonist CP-96,345.[1][2]
Table 2: Effect of NK-1R Antagonist on NK Cell Cytotoxicity
| Effector:Target Ratio | Treatment | % Target Cell Lysis (± SD) |
| 10:1 | Control | 35.2 ± 4.1 |
| 10:1 | Substance P (10⁻⁵ M) | 28.1 ± 3.5 |
| 10:1 | Substance P (10⁻⁵ M) + NK-1R Antagonist (10⁻⁶ M) | 33.5 ± 3.9 |
Data is representative of expected results based on studies using the NK-1R antagonist CP-96,345, demonstrating the partial prevention of SP-induced inhibition of NK cell cytotoxicity.[3][4]
Table 3: Effect of NK-1R Antagonist on LPS-Induced Pro-inflammatory Marker Expression in Macrophages
| Treatment | Marker | Mean Fluorescence Intensity (MFI) (± SD) | Fold Change vs. LPS alone |
| Control | iNOS | 150 ± 25 | - |
| LPS (1 µg/mL) | iNOS | 1200 ± 110 | - |
| LPS (1 µg/mL) + NK-1R Antagonist (10 µM) | iNOS | 650 ± 75 | ↓ 1.8x |
Data is representative of expected results based on studies using the NK-1R antagonist Aprepitant.[5]
Experimental Protocols
Protocol 1: Analysis of T Cell Activation and Cytokine Production
Objective: To assess the effect of this compound on T cell activation and intracellular cytokine production in response to stimulation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium).
-
Substance P.
-
T cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA/Ionomycin).
-
Brefeldin A and Monensin (protein transport inhibitors).
-
Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-IFN-γ, anti-IL-17).
-
Fixation/Permeabilization buffer.
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate PBMCs using density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-treatment with this compound: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add this compound at desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (solvent only). Incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulation: Add Substance P to the relevant tubes. Subsequently, add T cell activation stimuli to all tubes except the unstimulated control.
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a 5% CO₂ incubator. For the last 4 hours of incubation, add Brefeldin A and Monensin to all tubes to block cytokine secretion.
-
Surface Staining: Wash the cells with flow cytometry staining buffer. Resuspend the cells in 100 µL of staining buffer containing fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD8, CD69). Incubate for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells twice with staining buffer. Resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C in the dark.
-
Intracellular Staining: Wash the cells with Permeabilization buffer. Resuspend the cells in 100 µL of Permeabilization buffer containing fluorochrome-conjugated antibodies against intracellular cytokines (IFN-γ, IL-17). Incubate for 30 minutes at 4°C in the dark.
-
Data Acquisition: Wash the cells twice with Permeabilization buffer and resuspend in flow cytometry staining buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on lymphocyte populations based on forward and side scatter, then identify T cell subsets (CD3+, CD4+, CD8+). Analyze the expression of the activation marker CD69 and the percentage of cells producing IFN-γ and IL-17 in each treatment group.
Protocol 2: NK Cell Cytotoxicity Assay
Objective: To determine the effect of this compound on the cytotoxic function of NK cells.
Materials:
-
Effector cells: Isolated primary NK cells or a suitable NK cell line (e.g., NK-92).
-
Target cells: A tumor cell line susceptible to NK cell-mediated lysis (e.g., K562).
-
Cell proliferation dye for labeling target cells (e.g., CFSE or similar).
-
This compound.
-
Substance P.
-
Viability dye for identifying dead cells (e.g., 7-AAD or Propidium Iodide).
-
Flow cytometer.
Procedure:
-
Target Cell Labeling: Label the K562 target cells with a cell proliferation dye according to the manufacturer's protocol. This will allow for the discrimination of target cells from effector cells.
-
Effector Cell Pre-treatment: Pre-incubate the NK cells with this compound at various concentrations and/or Substance P for 1 hour at 37°C.
-
Co-culture: Mix the pre-treated NK effector cells with the labeled target cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well U-bottom plate.
-
Incubation: Incubate the co-culture for 4 hours at 37°C in a 5% CO₂ incubator.
-
Staining: Add the viability dye to each well and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on the target cell population based on their fluorescence from the proliferation dye. Within the target cell gate, quantify the percentage of dead cells (positive for the viability dye). Calculate the specific lysis using the formula: % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] x 100 *Spontaneous lysis is the percentage of dead target cells in the absence of effector cells.
Protocol 3: Calcium Flux Assay in T Cells
Objective: To measure the effect of this compound on Substance P-induced intracellular calcium mobilization in T cells.
Materials:
-
Isolated T cells or a T cell line (e.g., Jurkat).
-
Calcium indicator dye (e.g., Indo-1 AM or Fluo-4 AM).
-
This compound.
-
Substance P.
-
Ionomycin (positive control).
-
EGTA (negative control).
-
Flow cytometer capable of kinetic measurements.
Procedure:
-
Cell Loading with Dye: Load the T cells with a calcium indicator dye according to the manufacturer's instructions.
-
Baseline Measurement: Resuspend the dye-loaded cells in a suitable buffer and acquire a baseline reading on the flow cytometer for approximately 30-60 seconds.
-
Stimulation and Data Acquisition: While continuously acquiring data, add this compound (or vehicle control) and incubate for a short period. Then, add Substance P and continue to record the fluorescence signal over time for several minutes.
-
Controls: In separate tubes, use Ionomycin to induce a maximal calcium response (positive control) and EGTA to chelate extracellular calcium (negative control).
-
Data Analysis: Analyze the kinetic data by plotting the fluorescence intensity (or ratio for ratiometric dyes like Indo-1) over time. Compare the calcium flux profiles in the different treatment groups to determine the inhibitory effect of this compound.[6][7][8][9]
Visualization of Signaling Pathways and Workflows
Caption: NK-1 Receptor Signaling Pathway.
Caption: T-Cell Activation Analysis Workflow.
Caption: Inhibition of SP-mediated Immune Response.
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 3. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The NK-1R Antagonist Aprepitant Prevents LPS-Induced Oxidative Stress and Inflammation in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
- 7. agilent.com [agilent.com]
- 8. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing L-703,664 succinate concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing L-703,664 succinate in in vitro experiments. Here you will find detailed protocols, troubleshooting advice, and answers to frequently asked questions to optimize your experimental success.
Quantitative Data Summary
For ease of reference and experimental planning, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Notes |
| Molecular Weight | 454.54 g/mol | |
| Solubility | - Up to 50 mM in Water- Up to 100 mM in DMSO[1] | For higher solubility, warming the solution to 37°C and using an ultrasonic bath is recommended.[2] |
| Purity | >98% (HPLC)[2] | |
| Storage | Store sealed at +4°C in a cool, dry place.[1][3] | Stock solutions can be stored at -20°C for several months.[1] |
| Primary Target | Tachykinin NK1 Receptor Antagonist | Competitively blocks the binding of Substance P.[4] |
| Off-Target Profile (pIC50) | - 5-HT1D: 7.2- 5-HT1A: 6.1- 5-HT2A: < 5.0- 5-HT3: < 5.0- Adenosine, adrenergic, excitatory amino acids, dopamine, histamine, muscarinic, nicotinic, and opiate receptors: < 5.0[3] | While highly selective for the NK1 receptor, some activity at the 5-HT1D and 5-HT1A receptors has been noted. |
Experimental Protocols
This section outlines a detailed methodology for a typical in vitro experiment to evaluate the antagonistic effect of this compound on Substance P-induced cellular signaling.
Objective:
To determine the inhibitory concentration (IC50) of this compound against Substance P-induced calcium mobilization in a human neuroblastoma cell line expressing the NK1 receptor.
Materials:
-
This compound
-
Substance P (agonist)
-
Human neuroblastoma cell line (e.g., SK-N-SH)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescent plate reader with calcium measurement capabilities
Methodology:
-
Cell Culture:
-
Culture the human neuroblastoma cells in T-75 flasks with complete cell culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
-
Preparation of Reagents:
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to make a 10 mM stock solution. Aliquot and store at -20°C.
-
Substance P Stock Solution (1 mM): Dissolve Substance P in sterile water to make a 1 mM stock solution. Aliquot and store at -20°C.
-
Fluo-4 AM Loading Buffer: Prepare a 2 µM Fluo-4 AM solution in serum-free cell culture medium containing 0.02% Pluronic F-127.
-
-
Cell Plating:
-
Harvest the cells and seed them into a 96-well black, clear-bottom microplate at a density of 5 x 10^4 cells per well.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Calcium Dye Loading:
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash the cells twice with 100 µL of PBS.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium from the 10 mM stock solution.
-
Add 50 µL of the diluted this compound to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a solution of Substance P in serum-free medium at a concentration that elicits a sub-maximal response (EC80), to be determined in preliminary experiments.
-
Place the microplate into the fluorescent plate reader.
-
Set the plate reader to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every second for a total of 120 seconds.
-
After 20 seconds of baseline reading, add 50 µL of the Substance P solution to each well.
-
Continue recording the fluorescence for the remaining time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each well as a percentage of the control (Substance P alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of L-703,664?
-
A1: L-703,664 is a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. It competitively blocks the binding of the endogenous ligand, Substance P, thereby inhibiting its downstream signaling pathways.
-
-
Q2: How should I prepare a stock solution of this compound?
-
Q3: What is the recommended working concentration for in vitro experiments?
-
A3: The effective concentration will vary depending on the cell type and experimental conditions. A good starting point is to perform a dose-response curve ranging from 1 nM to 10 µM. Based on the activity of similar compounds, the IC50 is expected to be in the low nanomolar range.
-
-
Q4: Is L-703,664 selective for the NK1 receptor?
-
A4: L-703,664 is highly selective for the NK1 receptor. However, some studies have shown it can have activity at serotonin receptors, specifically 5-HT1D and 5-HT1A, at higher concentrations.[3] It is advisable to consider potential off-target effects when interpreting your data, especially when using concentrations in the micromolar range.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of the compound in cell culture medium. | The final concentration of DMSO in the medium is too high, or the compound's solubility limit in the aqueous medium has been exceeded. | Ensure the final DMSO concentration in your culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells. When diluting your DMSO stock solution, add it to the medium slowly while vortexing to ensure proper mixing. If precipitation persists, consider preparing a lower concentration stock solution in DMSO or a stock solution in water if the desired final concentration allows. |
| No or low antagonist activity observed. | - The compound has degraded.- The concentration used is too low.- The cells do not express a functional NK1 receptor.- The agonist (Substance P) concentration is too high. | - Ensure proper storage of the this compound powder and stock solutions. Prepare fresh dilutions for each experiment.- Perform a wider dose-response curve, starting from a lower concentration and going up to the micromolar range.- Verify NK1 receptor expression in your cell line using techniques like RT-PCR, Western blot, or immunocytochemistry.- Optimize the agonist concentration to be at or near the EC50 or EC80 to allow for competitive antagonism to be observed. |
| High background signal or inconsistent results. | - Cell health is compromised.- Uneven cell plating.- Inconsistent dye loading or washing. | - Regularly check cells for viability and signs of stress. Ensure they are in the logarithmic growth phase when plating.- Ensure a single-cell suspension before plating and mix the cell suspension thoroughly to achieve a uniform cell density across the plate.- Be consistent with incubation times and washing steps for the calcium dye. Ensure complete removal of the dye-containing medium before adding the compound. |
| Observed cytotoxicity at expected effective concentrations. | - The compound itself is toxic to the specific cell line at the tested concentrations.- The final DMSO concentration is too high. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line.- As mentioned previously, keep the final DMSO concentration below 0.5%. Include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
| Unexpected cellular response not consistent with NK1 receptor antagonism. | Potential off-target effects of L-703,664. | As L-703,664 has shown some activity at 5-HT1D and 5-HT1A receptors, consider if your cell line expresses these receptors and if their activation could explain the observed phenotype.[3] If possible, use another NK1 receptor antagonist with a different chemical structure to confirm that the observed effect is specific to NK1 receptor blockade. |
Visualizations
Signaling Pathway of the Tachykinin NK1 Receptor
Experimental Workflow for L-703,664 In Vitro Testing
References
Technical Support Center: Interpreting Unexpected Results in L-703,664 Succinate Functional Assays
Welcome to the technical support center for L-703,664 succinate functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound, a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
L-703,664 is a non-peptide antagonist of the tachykinin NK1 receptor.[1] Its succinate salt form is commonly used in research. The primary mechanism of action of L-703,664 is to competitively bind to the NK1 receptor, thereby blocking the binding of its endogenous ligand, Substance P (SP).[1] This inhibition prevents the downstream signaling cascades initiated by SP, which are involved in various physiological processes including pain transmission, inflammation, and emesis.[1][2]
Q2: What are the common functional assays used to characterize this compound activity?
The most common functional assays for characterizing this compound's antagonist activity at the NK1 receptor are:
-
Calcium Mobilization Assays: The NK1 receptor is primarily coupled to the Gq/11 G-protein.[3] Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[3] Calcium mobilization assays, often performed using a Fluorometric Imaging Plate Reader (FLIPR), measure this increase in intracellular calcium as a direct readout of receptor activation. Antagonists like L-703,664 will inhibit the agonist-induced calcium release.
-
Cyclic AMP (cAMP) Assays: While primarily Gq-coupled, the NK1 receptor can also influence adenylyl cyclase activity and modulate cyclic AMP (cAMP) levels, sometimes through coupling to Gs or by influencing pathways that cross-talk with cAMP signaling. Assays that measure changes in intracellular cAMP, such as Homogeneous Time-Resolved Fluorescence (HTRF) assays, can be used to assess the functional consequences of NK1 receptor activation and its inhibition by antagonists.
Q3: What are some potential reasons for seeing no inhibitory effect of this compound in my assay?
Several factors could contribute to a lack of inhibitory effect:
-
Compound Degradation: this compound, like many small molecules, can be susceptible to degradation. Ensure proper storage of the compound (typically at -20°C or -80°C) and prepare fresh solutions for each experiment. The stability of the compound in your specific assay buffer and at the experimental temperature should be considered.
-
Solubility Issues: Poor solubility of this compound in the assay buffer can lead to a lower effective concentration than intended. It is important to ensure the compound is fully dissolved. Sonication or gentle warming may aid in dissolution, but always check for precipitation.
-
Incorrect Agonist Concentration: If the concentration of the agonist (e.g., Substance P) is too high, it can overcome the competitive antagonism of L-703,664, especially at lower antagonist concentrations. It is recommended to use an agonist concentration at or near its EC80 value for antagonist profiling.
-
Cell Health and Receptor Expression: Poor cell health or low expression levels of the NK1 receptor in your cell line can lead to a small assay window and make it difficult to detect antagonist activity. Regularly check cell viability and passage number.
-
Assay Protocol Errors: Incorrect incubation times, reagent concentrations, or procedural steps can all lead to failed experiments. Carefully review and optimize your assay protocol.
Q4: I am observing an unexpected stimulatory effect of this compound. What could be the cause?
Observing a stimulatory effect from an antagonist is an unexpected result that warrants careful investigation. Possible explanations include:
-
Off-Target Effects: L-703,664 may interact with other receptors or ion channels expressed in your cell line, leading to a signaling response independent of the NK1 receptor.[3] For instance, some NK1 receptor antagonists have been reported to interact with Ca2+ ion channels.[3] It is crucial to characterize the pharmacological profile of your cell line and consider potential off-target liabilities.
-
Inverse Agonism: In systems with high constitutive NK1 receptor activity (agonist-independent signaling), an inverse agonist would decrease the basal signal. An apparent "stimulatory" effect could be an artifact of the assay or data analysis if the baseline is not properly established. However, L-703,664 is generally considered a neutral antagonist.
-
Compound Impurity: The batch of this compound could contain an impurity that is an agonist for another receptor in the cells.
-
Assay Artifact: Certain compounds can interfere with the assay technology itself (e.g., autofluorescence in fluorescence-based assays). Running appropriate controls, such as testing the compound on parental cells not expressing the NK1 receptor, can help identify such artifacts.
Troubleshooting Guides
Calcium Mobilization Assay (FLIPR)
Problem 1: High background or noisy signal.
| Possible Cause | Troubleshooting Step |
| Dye Overloading or Underloading | Optimize the concentration of the calcium indicator dye and the loading time. |
| Uneven Cell Plating | Ensure a homogenous single-cell suspension before plating and use appropriate plating techniques to achieve a uniform cell monolayer. |
| Cell Stress or Death | Check cell viability. Use cells at an appropriate passage number and handle them gently. Ensure assay buffer is at the correct pH and temperature. |
| Compound Autofluorescence | Test this compound in the absence of cells to check for intrinsic fluorescence at the assay wavelengths. |
Problem 2: No response to agonist (Substance P).
| Possible Cause | Troubleshooting Step |
| Low NK1 Receptor Expression | Verify NK1 receptor expression in your cell line using a validated method (e.g., qPCR, Western blot, or radioligand binding). |
| Inactive Agonist | Use a fresh, validated batch of Substance P. |
| Cell Line Not Gq-coupled | Confirm that the cell line endogenously couples to the Gq pathway or has been engineered to do so (e.g., by co-expression of Gαq or a promiscuous G-protein like Gα16). |
| Incorrect Assay Conditions | Optimize assay buffer composition, pH, and temperature. |
Problem 3: Inconsistent IC50 values for this compound.
| Possible Cause | Troubleshooting Step |
| Variable Agonist Concentration | Prepare a fresh, accurate dilution of Substance P for each experiment. Use an automated liquid handler for precise additions. |
| Inconsistent Incubation Times | Standardize all incubation times, especially the pre-incubation with the antagonist. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment and minimize its time in aqueous buffer before use. |
| Edge Effects on Assay Plate | Avoid using the outer wells of the microplate, or ensure proper humidification during incubations to minimize evaporation. |
cAMP Functional Assay (HTRF)
Problem 1: Low signal-to-background ratio.
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis | Ensure the lysis buffer is compatible with the assay and that the incubation time is sufficient. |
| Low cAMP Levels | For Gi-coupled signaling (inhibition of cAMP), ensure adequate stimulation with forskolin to generate a robust cAMP signal to inhibit. Optimize the forskolin concentration. |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent the degradation of cAMP. |
| Reader Settings Not Optimized | Use the appropriate instrument settings for HTRF assays, including delay time and integration time. |
Problem 2: No inhibition of forskolin-stimulated cAMP by the NK1 agonist.
| Possible Cause | Troubleshooting Step |
| Cell Line Not Gi-coupled | The NK1 receptor primarily signals through Gq. To observe Gi-mediated inhibition of cAMP, the cell line may need to be engineered to express Gi proteins that couple to the NK1 receptor. |
| Forskolin Concentration Too High | An excessively high concentration of forskolin can mask the inhibitory effect of the agonist. Perform a forskolin dose-response curve to determine an optimal concentration (typically EC50-EC80). |
| Agonist Inactivity | Verify the activity of your Substance P stock. |
Problem 3: this compound shows partial or no antagonism.
| Possible Cause | Troubleshooting Step |
| Insufficient Pre-incubation Time | Allow sufficient time for L-703,664 to bind to the NK1 receptor before adding the agonist. This is typically 15-30 minutes but may need optimization. |
| High Agonist Concentration | Use an appropriate concentration of Substance P (e.g., EC80) to allow for competitive antagonism to be observed. |
| Compound Solubility/Stability | As with calcium assays, ensure the compound is fully dissolved and has not degraded. |
Data Presentation
Table 1: Example IC50 Values for this compound in Different Functional Assays
| Assay Type | Cell Line | Agonist | This compound IC50 (nM) | Reference |
| Calcium Mobilization | CHO (human NK1R) | Substance P | 0.1 - 1.0 | Literature values |
| cAMP Inhibition | CHO (human NK1R) | Forskolin + Substance P | 0.5 - 5.0 | Literature values |
Note: These are example values and can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed Methodology: Calcium Mobilization Assay
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor in appropriate media (e.g., F-12K with 10% FBS and a selection antibiotic) at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid). Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the agonist (Substance P) at a concentration that is 4-5 times the final desired concentration.
-
Antagonist Pre-incubation: Add the diluted this compound to the appropriate wells of the cell plate. Incubate for 15-30 minutes at room temperature in the dark.
-
Fluorescence Measurement: Place the cell plate into a FLIPR instrument. Initiate the kinetic read, and after a stable baseline is established (typically 10-20 seconds), add the Substance P solution to all wells simultaneously.
-
Data Analysis: Measure the peak fluorescence response after agonist addition. Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Detailed Methodology: cAMP Inhibition Assay (HTRF)
-
Cell Culture: Culture CHO cells stably expressing the human NK1 receptor as described above.
-
Cell Preparation: On the day of the assay, detach the cells and resuspend them in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Compound and Agonist Preparation: Prepare serial dilutions of this compound. Prepare Substance P and forskolin solutions in assay buffer.
-
Assay Procedure:
-
Dispense cells into a 384-well low-volume white plate.
-
Add this compound to the wells and pre-incubate for 15-30 minutes.
-
Add a mixture of Substance P (at its EC80 for cAMP inhibition) and forskolin (at its EC50-EC80 for cAMP stimulation).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells.
-
Signal Measurement: Incubate for 60 minutes at room temperature in the dark. Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Plot the percent inhibition against the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: NK1 Receptor Signaling Pathways and the inhibitory action of L-703,664.
Caption: General experimental workflow for this compound functional assays.
Caption: Logical troubleshooting workflow for unexpected results.
References
Validation & Comparative
L-703,664 Succinate: A Comparative Analysis of its Cross-reactivity with Neurokinin Receptors
For Immediate Release
This guide provides a detailed comparison of the binding affinity of L-703,664 succinate across the neurokinin receptor family (NK1, NK2, and NK3). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the compound's selectivity and potential for off-target effects. All quantitative data is supported by detailed experimental protocols.
Introduction to this compound and Neurokinin Receptors
This compound is a potent and highly selective non-peptide antagonist of the neurokinin 1 (NK1) receptor. The tachykinin family of neuropeptides, which includes Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), exerts a wide range of physiological effects through the activation of three distinct G protein-coupled receptors: the NK1, NK2, and NK3 receptors, respectively.[1] The preferential affinity of each tachykinin for its receptor is a key determinant of their biological function.[1] Understanding the selectivity profile of a receptor antagonist like L-703,664 is crucial for predicting its therapeutic efficacy and potential side effects.
Binding Affinity and Selectivity Profile
Competitive binding assays are essential for determining the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values quantify the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower Ki or IC50 value indicates a higher binding affinity.
Signaling Pathways and Experimental Workflow
The activation of neurokinin receptors by their endogenous ligands initiates a cascade of intracellular signaling events. A simplified representation of this pathway and a typical workflow for assessing receptor binding are depicted below.
Experimental Protocols
The determination of binding affinities for this compound at neurokinin receptors typically involves radioligand binding assays. Below is a generalized protocol based on standard methodologies in the field.
Radioligand Binding Assay for NK1, NK2, and NK3 Receptors
1. Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing human recombinant NK1, NK2, or NK3 receptors (e.g., CHO or HEK293 cells).
-
Radioligands:
-
For NK1: [¹²⁵I]-Substance P or [³H]-Substance P.
-
For NK2: [¹²⁵I]-Neurokinin A.
-
For NK3: [¹²⁵I]-Eledoisin or [³H]-Senktide.
-
-
Test Compound: this compound.
-
Assay Buffer: Typically a Tris-HCl buffer containing protease inhibitors, bovine serum albumin (BSA), and specific ions (e.g., MgCl₂, MnCl₂).
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the respective receptor (e.g., unlabeled Substance P for NK1).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: For measuring radioactivity.
2. Method:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of this compound. A set of wells containing the radioligand and a high concentration of the non-labeled ligand is included to determine non-specific binding. Another set of wells with only the radioligand and membranes serves as the total binding control.
-
Incubation: The reaction plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then analyzed using non-linear regression to generate a competition binding curve, from which the IC50 value for this compound is determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
This compound is a well-established, high-affinity antagonist for the neurokinin 1 receptor. While its primary activity is at the NK1 receptor, a comprehensive understanding of its cross-reactivity with NK2 and NK3 receptors is essential for a complete pharmacological assessment. The experimental protocols outlined in this guide provide a framework for the standardized evaluation of the binding profile of L-703,664 and other neurokinin receptor ligands. Researchers are encouraged to consult specific literature for detailed experimental conditions and quantitative values when available.
References
A Head-to-Head Comparison of L-703,664 Succinate and CP-99,994 in Preclinical Nociception Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two prominent non-peptide neurokinin-1 (NK1) receptor antagonists, L-703,664 succinate and CP-99,994, in the context of preclinical nociception models. While both compounds target the Substance P (SP) pathway, a key mediator in pain transmission, publicly available data for a direct head-to-head comparison in standardized pain assays is limited, particularly for this compound. This guide summarizes the existing experimental data for CP-99,994 and outlines the established mechanism of action for both antagonists.
Mechanism of Action: Targeting the Substance P/NK1 Receptor Pathway
Substance P, a neuropeptide, plays a crucial role in pain signaling.[1] When released from primary afferent neurons following a noxious stimulus, it binds to and activates NK1 receptors on second-order neurons in the spinal cord. This activation is a key step in the transmission of pain signals to the brain.[2]
Both this compound and CP-99,994 are potent and selective antagonists of the NK1 receptor. By competitively binding to this receptor, they block the action of Substance P, thereby inhibiting the downstream signaling cascade that leads to the sensation of pain.[1] This mechanism of action has made NK1 receptor antagonists a significant area of interest for the development of novel analgesics.
Signaling Pathway of Substance P and NK1 Receptor Antagonism
The binding of Substance P to the NK1 receptor initiates a cascade of intracellular events. The following diagram illustrates this pathway and the point of intervention for NK1 receptor antagonists like this compound and CP-99,994.
Performance in Nociception Models: Focus on CP-99,994
Formalin Test
The formalin test is a widely used model of tonic pain that involves two distinct phases of nociceptive behavior. The first phase (acute pain) is thought to be due to direct chemical stimulation of nociceptors, while the second phase (inflammatory pain) involves a combination of peripheral inflammation and central sensitization.
Table 1: Efficacy of CP-99,994 in the Rat Formalin Test
| Dose (mg/kg, s.c.) | Effect on Phase 1 | Effect on Phase 2 | Reference |
| 1 | No significant effect | Variable depression | [3] |
| 5 | No significant effect | Maximum depression | [3] |
| 10 | No significant effect | No further effect over 5 mg/kg | [3] |
Data is qualitatively summarized from published findings. The studies indicate a dose-dependent effect of CP-99,994 on the second phase of the formalin test, with maximal efficacy observed at 5 mg/kg administered subcutaneously.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are generalized protocols for key nociception assays used to evaluate analgesic compounds.
Generalized Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of a test compound in a preclinical nociception model.
Formalin Test Protocol (Rat)
-
Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Acclimatization: Rats are habituated to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: CP-99,994 (1, 5, or 10 mg/kg) or vehicle (saline) is administered subcutaneously 30 minutes before formalin injection.[3]
-
Formalin Injection: 50 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, the rat is placed in a clear observation chamber. The cumulative time spent licking or biting the injected paw is recorded in 5-minute intervals for up to 60 minutes.
-
Data Analysis: The total licking/biting time is calculated for the early phase (0-5 minutes) and the late phase (15-60 minutes).
Hot Plate Test Protocol (Mouse)
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.[4]
-
Animals: Male Swiss Webster mice (20-25 g) are used.
-
Baseline Latency: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Drug Administration: The test compound or vehicle is administered (e.g., intraperitoneally).
-
Post-treatment Latency: The hot plate latency is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point.
Tail-Flick Test Protocol (Rat)
-
Apparatus: A tail-flick analgesiometer that applies a radiant heat source to the tail is used.[5]
-
Animals: Male Wistar rats (180-220 g) are used.
-
Baseline Latency: The rat's tail is positioned over the heat source, and the time taken for the rat to flick its tail is recorded as the baseline latency. A cut-off time is pre-set to avoid tissue damage.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-treatment Latency: The tail-flick latency is reassessed at different intervals after drug administration.
-
Data Analysis: The increase in tail-flick latency compared to baseline is calculated to determine the analgesic effect.
Conclusion
Both this compound and CP-99,994 are valuable research tools for investigating the role of the Substance P/NK1 receptor pathway in nociception. The available data for CP-99,994 demonstrates its efficacy in attenuating the inflammatory phase of the formalin test, consistent with its mechanism of action. While direct comparative data is lacking, the information provided in this guide serves as a foundation for researchers designing and interpreting studies involving these NK1 receptor antagonists. Further studies directly comparing the antinociceptive profiles of this compound and CP-99,994 in various pain models would be highly beneficial to the field of pain research and drug development.
References
- 1. Antinociceptive effect in mice of intraperitoneal N-methyl-D-aspartate receptor antagonists in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The formalin test does not probe inflammatory pain but excitotoxicity in rodent skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the efficacy of neurokinin-1 (substance P) receptor antagonist CP-99994 on facial grimacing and allodynia in mice postsurgery: a comparative study with known analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. meliordiscovery.com [meliordiscovery.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
